(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
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Description
(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H12F3N3O4S and its molecular weight is 447.39. The purity is usually 95%.
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Biological Activity
The compound (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chromene core : A bicyclic structure that is often associated with various biological activities.
- Thiazole ring : Known for its role in enhancing the pharmacological properties of compounds.
- Trifluoromethoxy group : This moiety can significantly influence the lipophilicity and biological activity of the molecule.
Molecular Formula
The molecular formula is C17H14F3N3O3S, indicating a complex structure that may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of chromene, including our compound of interest, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed anti-proliferative effects on breast cancer cell lines (MCF7) through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Similar Compounds
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Chromene Derivative A | MCF7 | 25 | ROS generation |
Chromene Derivative B | MCF7 | 30 | Apoptosis induction |
(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... | MCF7 | TBD | TBD |
Antimicrobial Activity
Another significant area of research involves the antimicrobial potential of the compound. Studies have shown that thiazole-containing compounds possess notable antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .
Table 2: Antimicrobial Activity Data
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|---|
Thiazole A | S. aureus | 12.5 μg/mL | Antibacterial |
Thiazole B | E. coli | 15 μg/mL | Antibacterial |
(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... | TBD | TBD | TBD |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Through ROS generation, the compound can trigger apoptotic pathways in cancer cells.
- Membrane Disruption : In bacteria, the structural components may interfere with membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Screening
In a recent study involving various chromene derivatives, it was found that compounds similar to (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... exhibited a concentration-dependent inhibition of cancer cell growth. The study utilized a range of concentrations (from 1 μM to 50 μM) and assessed cell viability using MTT assays .
Case Study 2: Antibacterial Efficacy
A comparative analysis was performed on thiazole derivatives against common bacterial strains. The results indicated that certain derivatives displayed potent antibacterial activity with MIC values lower than those observed for traditional antibiotics .
Properties
IUPAC Name |
7-hydroxy-N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O4S/c21-20(22,23)30-14-3-1-2-12(9-14)25-18-15(17(28)26-19-24-6-7-31-19)8-11-4-5-13(27)10-16(11)29-18/h1-10,27H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUTGYUJONDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.